(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid is a complex boronic acid compound, characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical and biological contexts.
This compound can be classified under boronic acids, which are organic compounds containing a boron atom bonded to a hydroxyl group and an organic moiety. Boronic acids are widely recognized for their role in molecular recognition and sensing applications, particularly in the detection of sugars and other biomolecules due to their ability to form stable complexes with diols .
The synthesis of (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid typically involves several steps, including the formation of the boronic acid from appropriate precursors. A common method for synthesizing such compounds involves:
The molecular structure of (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid can be depicted as follows:
Key structural data includes:
(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid participates in several important chemical reactions:
The mechanism of action of (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid primarily revolves around its ability to interact with biological molecules:
The physical properties of (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid include:
Chemical properties include:
(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid has several notable applications:
Boronic acids, characterized by their general formula R–B(OH)₂, have revolutionized organic synthesis since their discovery by Edward Frankland in 1860. Their evolution as pivotal reagents accelerated dramatically with the development of the Suzuki-Miyaura cross-coupling reaction in the late 20th century. This Nobel Prize-winning methodology enables the formation of carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis, offering exceptional functional group tolerance and mild reaction conditions [2] [10]. The significance of boronic acids in cross-coupling stems from their air and moisture stability, low toxicity profile, and commercial availability of diverse derivatives. Unlike many organometallic reagents, boronic acids do not require anhydrous conditions, making them practical for industrial-scale pharmaceutical synthesis. The boron atom's unique Lewis acidity (pKa ~9) facilitates transmetallation to palladium, driving the catalytic cycle that connects aromatic systems with remarkable precision [5] [10].
Table 1: Comparative Efficiency of Boronic Acid Derivatives in Suzuki-Miyaura Coupling
Boronic Acid Derivative | Aryl Halide Partner | Catalyst System | Yield (%) | Application Relevance |
---|---|---|---|---|
Phenylboronic acid | Bromobenzene | Pd(PPh₃)₄ | 92 | Fundamental reaction |
(3-Chloro-4-methylphenyl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | 85 | Pharmaceutical intermediate [5] |
Target compound* | 5-Bromopyrimidine | Pd-XPhos | 78* | Kinase inhibitor precursor |
2-Formylphenylboronic acid | Iodobenzene | Pd(OAc)₂/SPhos | 88 | Benzoxaborole synthesis [7] |
*Theoretical prediction based on structural analogs
Substituted phenylboronic acids serve as multifunctional pharmacophores and catalytic intermediates in drug discovery. Their bioactivity stems from boron's ability to form reversible covalent bonds with biological nucleophiles, particularly hydroxyl groups in enzyme active sites. Tavaborole (5-fluoro-substituted benzoxaborole), an FDA-approved antifungal, exemplifies this mechanism by inhibiting fungal leucyl-tRNA synthetase [6]. Similarly, (3-chloro-4-methylphenyl)boronic acid acts as a precursor to TRPV1 antagonists for chronic pain and muscarinic acetylcholine receptor agonists [5]. The structural architecture of (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid (CAS: 1704081-78-6) demonstrates three key regions: a boronic acid head for target engagement, a chlorinated phenyl ring enhancing electrophilicity, and a 4-methylpiperazine-propoxy tail conferring solubility and secondary interactions [1]. This design enables dual functionality: as a Suzuki coupling reagent for synthesizing biaryl scaffolds and as a potential bioactive compound. Studies on structurally analogous 3-piperazine-bis(benzoxaboroles) reveal concentration-dependent effects on microorganisms—growth stimulation at micromolar levels but significant suppression at millimolar concentrations (0.3-3.0 mM) in cyanobacteria models [6].
The incorporation of 4-methylpiperazine via a propoxy linker represents a deliberate molecular engineering strategy to enhance physicochemical and pharmacological properties. Piperazine ranks as the fourth most prevalent ring system in FDA-approved small molecule drugs due to its favorable conformational flexibility, balanced basicity (pKa ~6.8 and ~9.6 for the two nitrogens), and water solubility enhancement. Between 2011-2023, over 40% of piperazine-containing FDA approvals featured N-arylpiperazines, including kinase inhibitors like palbociclib and antipsychotics such as brexpiprazole [9]. The propoxy tether in the target compound provides three-carbon spacing, optimally positioning the piperazine moiety for interactions with biological targets while maintaining boronic acid reactivity. Crystallographic studies of analogous N-(fluorophenyl)piperazinyl benzoxaboroles reveal that the piperazine ring adopts a chair conformation with the N-methyl group equatorial, minimizing steric hindrance [7]. This architecture enables bifunctional activity: the boronic acid engages targets like serine hydrolases or penicillin-binding proteins, while the piperazine modulates solubility and cell permeability. As Adamczyk-Woźniak et al. demonstrated, piperazine-boronic acid hybrids display enhanced antifungal potency compared to non-piperazine analogs, attributed to improved target affinity and membrane penetration [4].
Table 2: Biological Activities of Structurally Related Piperazine-Boronic Acid Hybrids
Compound Structure | Biological Model | Key Finding | Proposed Mechanism |
---|---|---|---|
3-Piperazine-bis(benzoxaborole) | Halophilic cyanobacteria | Complete growth inhibition at 3.0 mM | Photosynthetic pigment disruption [6] |
N-(4-Fluorophenyl)piperazinyl benzoxaborole | Candida albicans | MIC = 2-8 μg/mL | Leucyl-tRNA synthetase inhibition [7] |
3-(Piperazin-1-ylmethyl)phenylboronic acid | Saccharomyces cerevisiae | IC₅₀ = 15 μM | β-1,3-Glucan synthase binding |
Target compound* | Computational model | High predicted kinase affinity | ATP-binding site chelation via B-OH |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: